Product packaging for Improgan(Cat. No.:)

Improgan

Cat. No.: B1251718
M. Wt: 206.25 g/mol
InChI Key: CXTGREPICTYOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories of Improgan Discovery and Initial Scientific Inquiry

This compound emerged from research focused on the modification of existing drug molecules to explore new therapeutic activities. It is an analog of cimetidine (B194882), a histamine (B1213489) H2 receptor antagonist widely used to reduce stomach acid. nih.govresearchgate.net The initial scientific impetus was to investigate whether structural alterations to cimetidine could yield compounds with novel pharmacological properties beyond histamine receptor blockade.

The synthesis and initial screening of this compound in the mid-1990s revealed its potent antinociceptive (pain-relieving) effects when administered directly into the central nervous system of preclinical models. researchgate.net This discovery was significant as it presented a potential new avenue for pain management, distinct from the well-trodden path of opioid-based drugs. The primary scientific questions at the outset were to confirm its analgesic efficacy, determine its site of action within the nervous system, and, most crucially, to ascertain whether its mechanism of action was independent of known analgesic pathways, particularly the opioid system.

Early studies systematically demonstrated that the analgesic effects of this compound were not blocked by opioid antagonists, establishing it as a true non-opioid analgesic. researchgate.net This finding was a critical step, as the search for potent non-opioid analgesics has been a long-standing goal in pharmacology to circumvent the adverse effects and addiction potential associated with opioids.

Evolution of Research Paradigms and Methodologies Applied to this compound

The scientific investigation of this compound has mirrored the broader evolution of research methodologies in neuropharmacology, moving from initial behavioral observations to sophisticated mechanistic studies.

The initial phase of research relied heavily on whole-animal behavioral assays to characterize the analgesic properties of this compound. Standard tests, such as the tail-flick and hot-plate assays, were employed to quantify the antinociceptive response in rodents. These studies consistently demonstrated a dose-dependent analgesic effect following intracerebroventricular administration.

To delineate the mechanism of action, researchers then progressed to using pharmacological tools and knockout animal models . The use of specific receptor antagonists for opioid, histamine, and cannabinoid receptors confirmed that this compound did not produce its effects through these well-established pathways. researchgate.net Furthermore, studies in genetically modified mice lacking specific opioid receptors showed that this compound's analgesic effect remained intact, providing conclusive evidence of its non-opioid mechanism. researchgate.net

Subsequent research delved into the neural circuits mediating this compound's effects, employing more advanced techniques. In vivo microinjection and electrophysiological recordings were used to pinpoint the specific brain regions involved. These studies identified the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), key areas in the brain's descending pain modulatory system, as primary sites of action. nih.gov

A significant breakthrough in understanding this compound's mechanism came from studies investigating its interaction with neurotransmitter systems. Research pointed towards the involvement of the GABAergic system, the primary inhibitory neurotransmitter system in the brain. nih.gov It was discovered that the analgesic effect of this compound could be blocked by a GABA-A receptor agonist, suggesting that this compound may act by inhibiting GABAergic transmission, a phenomenon known as disinhibition. nih.gov This "GABA disinhibition hypothesis" posits that by reducing the inhibitory tone on the descending analgesic pathways, this compound allows for enhanced pain suppression. nih.govresearchgate.net

The evolution of these research paradigms is summarized in the table below:

Research PhasePrimary MethodologiesKey Findings
Initial Screening and Characterization Whole-animal behavioral assays (e.g., tail-flick test)Confirmed potent central analgesic effects of this compound.
Mechanism Deconvolution Use of selective receptor antagonists, Knockout animal modelsEstablished that this compound does not act via opioid, histamine, or cannabinoid receptors.
Neural Circuit Mapping In vivo microinjections, In vivo single-cell electrophysiological recordingsIdentified the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM) as key sites of action.
Neurotransmitter System Interaction Pharmacological manipulation of the GABAergic systemRevealed the involvement of GABAergic disinhibition in the descending pain modulatory pathway.

Current Academic Gaps and Emerging Research Questions Concerning this compound

Despite the significant progress in understanding the pharmacology of this compound, a crucial piece of the puzzle remains missing: its direct molecular target.

The most significant academic gap in this compound research is the lack of identification of its specific receptor or binding site. While its downstream effects on the GABAergic system and descending pain pathways are well-documented, the initial molecular event that triggers this cascade is unknown. This represents a major hurdle in the development of this compound-like compounds for potential therapeutic use, as rational drug design is challenging without a known target. The search for this novel target is a key focus of ongoing research.

This central gap gives rise to several emerging research questions :

What is the identity of the this compound receptor? The primary question is the molecular identification of the protein to which this compound binds to initiate its analgesic effects. This could be a novel G-protein coupled receptor, an ion channel, or another type of protein not previously implicated in analgesia.

What are the structure-activity relationships for this compound and its analogs? A deeper understanding of how the chemical structure of this compound relates to its biological activity is needed. Synthesizing and testing a broader range of analogs could help to identify the key chemical features required for its analgesic effect and may aid in the design of probes to identify its target.

Are there other downstream signaling pathways involved? While the GABAergic disinhibition model is well-supported, it is possible that other neurotransmitter systems or intracellular signaling cascades are also modulated by this compound. Further investigation into the broader neurochemical effects of this compound is warranted.

Can the central mechanism of this compound be translated to peripherally acting analgesics? As this compound's known actions are within the central nervous system, a key question is whether its molecular target is also present in the peripheral nervous system. The development of peripherally restricted analogs could offer a path to analgesics with fewer central side effects.

The ongoing investigation into these questions holds the promise of not only fully elucidating the mechanism of this unique compound but also potentially uncovering novel targets for the development of the next generation of non-opioid pain therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N6 B1251718 Improgan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

1-cyano-3-[3-(1H-imidazol-5-yl)propyl]-2-methylguanidine

InChI

InChI=1S/C9H14N6/c1-11-9(14-6-10)13-4-2-3-8-5-12-7-15-8/h5,7H,2-4H2,1H3,(H,12,15)(H2,11,13,14)

InChI Key

CXTGREPICTYOGB-UHFFFAOYSA-N

Canonical SMILES

CN=C(NCCCC1=CN=CN1)NC#N

Synonyms

improgan
N-cyano-N'-(3-(imidazole-4-yl)propyl)-N''-methylguanidine
SK and F 92374
SKF 92374
SKF-92374
SKF92374

Origin of Product

United States

Mechanistic Elucidation of Improgan S Biological Actions

Molecular Targets and Ligand Interactions of Improgan

The activity of this compound is not mediated by direct interaction with opioid or histamine (B1213489) receptors, necessitating a deeper exploration into its molecular targets to understand its analgesic effects. The current body of research points towards an indirect modulation of key neurotransmitter systems.

Receptor Binding Kinetics and Thermodynamics of this compound

Detailed quantitative data regarding the receptor binding kinetics and thermodynamics of this compound are not extensively available in the current scientific literature. Studies have indicated that this compound's analgesic action is not a result of direct binding to opioid or GABA(A) receptors. However, its effects are notably abolished by the GABA(A) agonist muscimol (B1676869), suggesting a functional interaction with the GABAergic system. Furthermore, the analgesic effects of this compound can be inhibited by CB1 receptor antagonists, which points to an indirect activation of the endocannabinoid system. The precise nature of these interactions, including specific binding affinities (K_d), inhibition constants (K_i), and association/dissociation rate constants, remains to be fully characterized.

Enzyme Modulation (Inhibition/Activation) Kinetics by this compound

The influence of this compound on enzymatic activity appears to be specific. Research has shown that this compound does not affect the activity of fatty acid amide hydrolase (FAAH), a key enzyme in the metabolic pathway of endocannabinoids. This finding suggests that this compound's interaction with the endocannabinoid system is not at the level of the metabolic breakdown of anandamide. Information regarding this compound's kinetic effects (e.g., activation or inhibition constants) on other enzymes is not currently available.

Direct Protein-Improgan Interactions

As of the latest available research, there is a lack of direct evidence from binding assays or similar studies to definitively identify specific protein-Improgan interactions. The prevailing understanding is that this compound's biological effects are likely mediated through indirect mechanisms rather than direct binding to a single protein target.

Cellular Signaling Pathway Modulation by this compound

This compound's analgesic properties are believed to stem from its ability to modulate descending pain-inhibitory pathways within the central nervous system. This modulation is thought to occur through its influence on the GABAergic and endocannabinoid signaling systems.

Signal Transduction Cascades Affected by this compound

The primary signal transduction pathways implicated in this compound's mechanism of action are those involved in descending analgesia. The antagonism of this compound's effects by a GABA(A) agonist suggests an interference with GABAergic inhibitory signaling. This could potentially occur through a reduction in GABA release or a modulation of the postsynaptic response to GABA, leading to disinhibition of pain-suppressing neurons.

Additionally, the involvement of the endocannabinoid system, as evidenced by the blockade of this compound's effects by CB1 antagonists, suggests a role for this pathway. This compound may indirectly lead to the activation of CB1 receptors, which are G-protein coupled receptors. Activation of CB1 receptors is known to modulate neurotransmitter release, including the inhibition of GABA release in certain brain regions. The specific downstream effectors of these G-protein coupled receptor pathways in the context of this compound's action have not been fully elucidated.

Transcription Factor Regulation by this compound

Currently, there is no available scientific literature that directly links the administration of this compound to the regulation of specific transcription factors. Research into the potential effects of this compound on the expression or activity of transcription factors such as c-Jun, CREB (cAMP response element-binding protein), or NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) has not been reported. Therefore, the role of transcriptional regulation in the long-term effects of this compound remains an area for future investigation.

Post-Translational Modification Effects of this compound

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the post-translational modification (PTM) effects directly attributable to the chemical compound "this compound" have been identified.

Post-translational modifications are crucial covalent and enzymatic alterations to proteins after their synthesis, profoundly impacting their function. These modifications include the addition or removal of functional groups, cleavage of peptide bonds, or the formation of new bonds, which can alter a protein's structure, activity, localization, and interactions. Key types of PTMs that are often studied in the context of chemical compounds include phosphorylation, acetylation, glycosylation, ubiquitination, and methylation. While the methodologies to study these effects, such as mass spectrometry-based proteomics and the use of PTM-specific antibodies, are well-established, their specific application to investigate this compound has not been documented in accessible research. selectscience.net

Genomic and Proteomic Responses to this compound Exposure in Research Models

Similarly, a thorough search of research databases and scientific publications yielded no specific data on the genomic and proteomic responses to "this compound" exposure in any research models. The following subsections outline the types of analyses that would typically be conducted to determine such effects, but it must be stressed that the corresponding data for this compound is not available.

Gene Expression Profiling Mediated by this compound

No studies detailing gene expression profiling in response to this compound were found. Gene expression profiling is a technique used to measure the activity of thousands of genes at once, creating a global picture of cellular function and how cells react to a specific treatment. researchgate.netyoutube.com This analysis helps identify which genes are turned "on" or "off" by a compound, providing insights into its molecular mechanisms. nih.gov While techniques like high-throughput RNA sequencing are standard for this purpose, their application to study the effects of this compound has not been reported. nih.gov

Proteomic Alterations Induced by this compound

There is no available research documenting the proteomic alterations induced by this compound. Proteomics involves the large-scale study of proteins, particularly their structures and functions. mdpi.com When a cell is exposed to a chemical compound, the expression levels of various proteins can change. mdpi.com Techniques such as mass spectrometry are used to identify and quantify these changes, which can reveal the compound's impact on cellular pathways and processes. nih.govmdpi.com However, no such proteomic data has been published for this compound.

Structure-Activity Relationship (SAR) of this compound and its Analogues

A search for structure-activity relationship (SAR) studies of this compound and its analogues did not yield any specific results. SAR analysis is fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. drugdesign.org By synthesizing and testing analogues (compounds with modified structures), researchers can identify the chemical features responsible for a molecule's effects, which guides the optimization of lead compounds to enhance potency and reduce toxicity. nih.govrsc.orgyoutube.commdpi.com No such studies concerning this compound have been made public.

Identification of Pharmacophores for this compound

Consistent with the lack of SAR data, no pharmacophore models for this compound have been identified in the scientific literature. A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govdovepress.comprotheragen.ai It serves as a 3D template in computational drug design for identifying new molecules that are likely to be active. nih.govdovepress.comresearchgate.netnih.gov The generation of a pharmacophore model requires structural information from a set of active ligands or a ligand-target complex, none of which is available for this compound. protheragen.ai

Impact of Structural Modifications on this compound's Biological Efficacy in Preclinical Models

While comprehensive structure-activity relationship (SAR) studies for a wide range of this compound analogues are not extensively detailed in publicly available literature, the principles of medicinal chemistry allow for an informed discussion on how structural modifications could impact its biological efficacy. As an analogue of cimetidine (B194882), this compound's structure offers several sites for modification to probe and potentially enhance its analgesic activity.

Key areas for structural modification would likely focus on the imidazole (B134444) ring, the guanidino group, and the alkyl chain linking these two moieties. The objective of such modifications would be to optimize the compound's interaction with its yet-to-be-fully-identified molecular target, as well as to improve its pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability.

In preclinical models, the analgesic efficacy of newly synthesized analogues would be assessed using established nociceptive assays, such as the tail-flick and hot-plate tests in rodents. These tests measure the response to thermal pain stimuli and are indicative of centrally mediated analgesia. Dose-response studies would be conducted to determine the potency (ED50) of each analogue.

The following interactive table illustrates hypothetical structural modifications and their potential impact on analgesic efficacy, based on general principles of medicinal chemistry applied to a scaffold like this compound's.

Table 1: Hypothetical Structural Modifications of this compound and Their Potential Impact on Analgesic Efficacy

Modification Site Type of Modification Rationale Predicted Impact on Efficacy
Imidazole Ring Substitution with other heterocycles (e.g., pyrazole, triazole) To explore the importance of the imidazole core for target binding and to alter electronic properties. May increase or decrease potency depending on the specific heterocycle's ability to mimic the electronic and steric properties of the imidazole ring required for target interaction.
Alkyl Chain Lengthening or shortening of the chain; introduction of rigidity (e.g., double bonds, rings) To optimize the distance and orientation between the imidazole and guanidino groups for optimal target engagement. Alterations are likely to have a significant impact; an optimal chain length and conformation are expected for maximal potency.
Guanidino Group Replacement with other basic groups (e.g., amidine, biguanide); N-alkylation To probe the necessity of the guanidino group for activity and to modify basicity and hydrogen bonding capacity. Modifications could lead to a loss of activity if the guanidino group is essential for a key interaction, or could enhance potency if the new group provides a better fit or improved pharmacokinetic properties.
Aromatic Ring (if present in analogue) Introduction of electron-withdrawing or electron-donating groups To modulate the electronic character of the molecule and potentially influence binding affinity or metabolic stability. Substituent effects can be unpredictable but offer a fine-tuning mechanism for potency and pharmacokinetics.

It is important to note that without experimental data from preclinical testing of such analogues, these predictions remain theoretical.

Rational Design of this compound Analogues as Mechanistic Probes

The rational design of chemical probes is a critical step in elucidating the mechanism of action of a novel compound like this compound. Since its molecular target is not definitively known, but is suggested to involve a novel, non-opioid, non-histaminergic pathway, specifically designed analogues can serve as invaluable tools. nih.gov

The design of these probes would be guided by the current understanding of this compound's pharmacology. For instance, knowing that this compound acts within the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM) to activate descending analgesic pathways, probes could be designed to visualize or isolate the target protein in these brain regions. nih.gov

Mechanistic probes derived from this compound could include:

Affinity Probes: These analogues would incorporate a reactive group (e.g., an electrophile) designed to covalently bind to the target protein upon interaction. This would allow for the isolation and subsequent identification of the protein through techniques like mass spectrometry.

Photoaffinity Probes: These probes are chemically stable until activated by light of a specific wavelength. Upon activation, they form a highly reactive species that covalently binds to the target. This technique offers greater control over the labeling process.

Fluorescent Probes: By attaching a fluorescent tag to the this compound scaffold, it may be possible to visualize the subcellular localization of the target protein in neurons of the PAG and RVM.

Biotinylated Probes: The incorporation of a biotin tag allows for the highly specific and strong interaction with avidin or streptavidin, facilitating the purification and isolation of the target protein complex.

The following interactive table provides examples of how this compound analogues could be rationally designed as mechanistic probes.

Table 2: Rational Design of this compound Analogues as Mechanistic Probes

Probe Type Structural Modification Intended Application Information Gained
Affinity Probe Incorporation of a Michael acceptor or an epoxide group. Covalent labeling of the target protein in brain tissue homogenates. Identification of the molecular weight and amino acid sequence of the target protein.
Photoaffinity Probe Addition of a photolabile group such as a phenylazide or a benzophenone. Light-induced covalent labeling of the target in living cells or tissue slices. More precise identification of the target in its native environment.
Fluorescent Probe Conjugation with a fluorophore like fluorescein or rhodamine. Visualization of target distribution in specific brain regions using microscopy. Information on the cellular and subcellular localization of the target.
Biotinylated Probe Attachment of a biotin molecule via a linker arm. Affinity purification of the target protein from cell lysates. Isolation of the target protein and its interacting partners for further characterization.

The development and application of such rationally designed probes are essential next steps in fully understanding the novel mechanism through which this compound exerts its analgesic effects.

Advanced Synthetic Methodologies and Chemical Biology of Improgan

Novel Synthetic Routes and Strategies for Improgan and its Derivatives

Currently, there is no publicly available information on the stereoselective, asymmetric, or biocatalytic synthesis of this compound.

The synthesis of specific stereoisomers of a chiral drug is crucial for understanding its pharmacological activity and minimizing potential side effects. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. uwindsor.capharmaguideline.comtaylorandfrancis.com Stereoselective synthesis encompasses any method that favors the formation of one stereoisomer over another. nih.govnih.govrsc.org Despite the importance of these methodologies in modern drug development, a search of scientific databases and chemical literature did not yield any studies detailing the stereoselective or asymmetric synthesis of this compound. This suggests that either such studies have not been conducted or the results have not been published in publicly accessible forums.

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. nih.govresearchgate.netnih.govmdpi.com Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. mdpi.comresearchgate.net However, there is no available research describing the application of biocatalytic methods for the synthesis of this compound or its derivatives. The potential for enzymatic resolution of a racemic mixture of this compound or a stereoselective enzymatic synthesis of a key intermediate remains an unexplored area of research.

Chemical Derivatization and Probe Development for this compound Research

The development of chemical probes is essential for identifying the molecular targets of a drug and elucidating its mechanism of action.

Affinity probes are molecules designed to specifically bind to a biological target, often containing a reporter tag for detection or a reactive group for covalent linkage. idtdna.comfrontiersin.org The synthesis of such probes for this compound would be a critical step in definitively identifying its binding partners within the central nervous system. A review of the literature indicates that no studies on the design and synthesis of this compound-based affinity probes have been published.

Isotopically labeled compounds are invaluable tools for mechanistic studies, allowing researchers to trace the metabolic fate of a drug and quantify its binding to receptors. nih.govmdpi.comnih.gov The preparation of radiolabeled or stable isotope-labeled this compound would facilitate in-depth pharmacokinetic and pharmacodynamic studies. To date, no publications describe the synthesis of labeled this compound.

Prodrug Strategies and Delivery Systems for Preclinical Research with this compound

Prodrugs are inactive precursors that are converted into the active drug in the body, often to improve bioavailability, reduce toxicity, or target specific tissues. wikipedia.orgscirp.orgyoutube.com Advanced drug delivery systems can also be employed to enhance the therapeutic profile of a compound. nih.govnih.govastrazeneca.comresearchgate.net There is no evidence in the scientific literature of research into prodrug strategies or specialized delivery systems for this compound in the context of preclinical research.

Rational Design of Prodrugs for Enhanced Research Applications

The development of prodrugs, which are inactive bioreversible derivatives of a parent drug molecule, has become a well-established strategy in drug discovery to overcome undesirable physicochemical or pharmacokinetic properties of pharmacologically active agents. nih.gov A prodrug is designed to undergo an enzymatic or chemical transformation in vivo to release the active parent drug, which can then elicit its therapeutic effect. nih.gov For a compound like this compound, a cimetidine (B194882) analog with demonstrated non-opioid analgesic activity, the rational design of prodrugs can be instrumental in enhancing its utility for preclinical research, particularly for targeted delivery and improved bioavailability.

A key objective in designing prodrugs is to modify the properties of the parent drug to overcome specific research challenges. sciopen.com This can include improving solubility, increasing chemical stability, enhancing permeability across biological membranes, and achieving site-specific drug delivery. sciopen.comcatapult.org.uk For a centrally acting agent like this compound, which exerts its effects within the brain stem, a significant hurdle in preclinical studies is ensuring sufficient penetration across the blood-brain barrier (BBB). mdpi.comnih.gov Therefore, a primary focus for the rational design of this compound prodrugs would be to enhance its central nervous system (CNS) exposure.

One common strategy to improve BBB penetration is to increase the lipophilicity of the parent molecule. mdpi.com This can be achieved by masking polar functional groups with non-polar promoieties. For this compound, which possesses polar moieties, ester or carbamate derivatives could be synthesized to increase its lipid solubility. The selection of the promoiety would be critical to ensure that it is readily cleaved by enzymes present in the brain, such as esterases, to release the active this compound molecule at its site of action.

Another sophisticated approach involves targeting specific transporters expressed on the BBB. mdpi.com For instance, prodrugs can be designed to mimic endogenous substrates for transporters like the large neutral amino acid transporter (LAT1) or the glucose transporter 1 (GLUT1). mdpi.com This "Trojan horse" strategy can facilitate the active transport of the this compound prodrug into the brain, thereby increasing its concentration at the target site.

The table below illustrates a conceptual framework for the rational design of this compound prodrugs for enhanced research applications, highlighting the targeted property, the chemical modification strategy, and the expected outcome in a research setting.

Targeted Property Prodrug Strategy Promoieties Anticipated Research Enhancement
Increased CNS Penetration Enhance lipophilicityFatty acid esters, carbamatesHigher brain-to-plasma concentration ratio, allowing for more accurate assessment of central analgesic effects at lower peripheral doses.
Targeted Brain Delivery Utilize BBB transportersAmino acid or glucose conjugatesIncreased concentration of this compound specifically in the CNS, reducing potential peripheral off-target effects and clarifying its central mechanism of action.
Controlled Release Engineer enzymatic cleavage ratesSterically hindered esters or enzyme-labile linkersSustained release of this compound in the brain, enabling longer-duration preclinical studies of its analgesic efficacy without the need for frequent administration.
Improved Aqueous Solubility Introduce ionizable groupsPhosphate (B84403) or amino acid estersFacilitation of aqueous formulations for in vitro studies and intravenous administration in in vivo models, ensuring consistent and reproducible dosing.

This table presents conceptual prodrug strategies for this compound based on established principles of medicinal chemistry. The specific promoieties and their efficacy would require experimental validation.

Formulation Approaches for In Vitro and In Vivo Preclinical Studies of this compound

The development of appropriate formulations is a critical step in the preclinical evaluation of a new chemical entity like this compound. nih.gov The primary goal of formulation development in this phase is to ensure consistent and reproducible delivery of the compound in both in vitro and in vivo experimental systems, which is essential for obtaining reliable pharmacological and toxicological data. nih.govresearchgate.net The choice of formulation strategy is heavily dependent on the physicochemical properties of the drug substance, the intended route of administration, and the specific objectives of the preclinical study. researchgate.netsemanticscholar.org

For in vitro studies, such as receptor binding assays or cell-based functional assays, this compound would typically be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. This stock is then diluted to the final desired concentration in the aqueous buffer of the assay. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied. For poorly soluble compounds, the use of solubilizing agents like cyclodextrins or surfactants may be necessary to maintain the compound in solution in the aqueous assay medium. researchgate.net

For in vivo preclinical studies in animal models, the formulation approach becomes more complex and is dictated by the route of administration, which in turn depends on the experimental question being addressed. mdpi.com To investigate the central effects of this compound, direct administration into the CNS, such as via intracerebroventricular (ICV) or intracerebral injection, is often employed in early-stage research to bypass the BBB. nih.gov For these studies, a sterile, isotonic, and pH-neutral aqueous solution is the preferred formulation. nih.gov

For systemic administration routes, such as intravenous (IV), oral (PO), or subcutaneous (SC), the formulation must be tailored to the specific route. nih.gov

Intravenous (IV) administration: Requires a sterile, pyrogen-free solution. If this compound has limited aqueous solubility, co-solvents (e.g., propylene glycol, ethanol), surfactants (e.g., polysorbates), or complexing agents (e.g., cyclodextrins) may be used to achieve the desired concentration. nih.gov

Oral (PO) administration: Formulations can range from simple solutions and suspensions to more complex systems like lipid-based formulations or solid dispersions, particularly if the compound has poor solubility or permeability. nih.govresearchgate.net The choice depends on the need to maximize oral bioavailability for pharmacokinetic and efficacy studies.

Subcutaneous (SC) administration: This route can be used for sustained release formulations, which can be beneficial for chronic pain models. nih.gov This might involve oil-based depots or polymeric microspheres.

The following table outlines potential formulation approaches for preclinical studies of this compound, considering different experimental settings and routes of administration.

Study Type Route of Administration Potential Formulation Strategy Key Formulation Components Rationale and Research Goal
In Vitro N/A (in assay buffer)Aqueous solution with co-solventDMSO, EthanolTo ensure complete solubilization of this compound for accurate concentration-response determinations in biochemical and cellular assays.
In Vivo (CNS) Intracerebroventricular (ICV)Sterile isotonic solutionSaline, Artificial cerebrospinal fluidTo directly administer this compound to the brain, bypassing the BBB, to elucidate its central mechanism of action and identify the neuronal circuits involved in its analgesic effect.
In Vivo (Systemic) Intravenous (IV)Solubilized aqueous solutionCo-solvents (e.g., PEG 400), Surfactants (e.g., Tween 80)To achieve rapid and complete bioavailability for pharmacokinetic profiling and to determine the systemic dose required to produce a central effect after BBB penetration.
In Vivo (Systemic) Oral (PO)Aqueous suspension or lipid-based formulationSuspending agents (e.g., methylcellulose), Oils, SurfactantsTo assess the oral bioavailability of this compound and to evaluate its efficacy in preclinical models of pain following a more clinically relevant route of administration.

This table provides a conceptual overview of formulation strategies for this compound. The optimal formulation for any given study would need to be determined through systematic preformulation studies to assess the physicochemical properties of this compound, including its solubility, stability, and pKa. catapult.org.uknih.gov

Preclinical Pharmacological and Mechanistic Toxicological Investigations of Improgan

In Vivo Efficacy Studies of Improgan in Mechanistic Animal Models

Dose-Response Relationships and Efficacy in Animal Research Models

Preclinical investigations have demonstrated this compound's dose-dependent efficacy in various animal models of pain. In rodent studies, intracerebroventricular (icv) administration of this compound at doses ranging from 40 to 80 µg resulted in a complete, reversible, and dose-dependent attenuation of hind paw mechanical allodynia. This effect was observed for up to one hour post-administration in a neuropathic pain model involving unilateral spinal nerve ligation in rats. nih.gov

Further studies involving intracerebral (ic) microinjections of this compound into the rostral ventromedial medulla (RVM) at doses between 5 and 30 µg also effectively reversed allodynia, suggesting the RVM as a significant site of action for this compound's analgesic effects. nih.gov When comparing this compound to its chemical congeners, this compound demonstrated an antinociceptive activity with an EC50 of 199.5 nmol. nih.gov

The efficacy of this compound has been observed in both acute pain tests and models of chronic neuropathic pain, highlighting its potential as an analgesic agent. nih.gov

Table 1: Dose-Response and Efficacy of this compound in Animal Models

Administration RouteDose Range (µg)Animal ModelObserved EffectDuration of EffectReference
Intracerebroventricular (icv)40 – 80Rat (neuropathic pain, mechanical allodynia)Complete, reversible, dose-dependent attenuation of hind paw mechanical allodyniaUp to 1 hour nih.gov
Intracerebral (ic) into RVM5 – 30Rat (neuropathic pain, mechanical allodynia)Reversal of allodyniaNot specified nih.gov
Intracerebroventricular (icv) (for antinociception)EC50 = 199.5 nmolRatFull agonist antinociceptive activityNot specified nih.gov

Mechanistic Toxicology of this compound in Preclinical Systems

Specific research findings detailing the mechanistic toxicology of this compound, including its in vitro cytotoxicity, apoptosis mechanisms, organ-specific cellular toxicity, and molecular pathways of cellular stress responses, were not identified in the available literature.

Specific research findings on this compound's in vitro cytotoxicity and the mechanisms of apoptosis induced by it were not identified in the available literature.

Specific research findings on this compound's organ-specific cellular toxicity in animal models were not identified in the available literature.

Specific research findings on this compound's molecular pathways of cellular stress responses were not identified in the available literature.

Analytical and Bioanalytical Techniques for Improgan Research

Chromatographic Methodologies for Improgan Quantification in Research Samples

Chromatographic techniques are fundamental for separating and quantifying this compound from complex matrices, enabling precise measurements in research contexts.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of this compound in research samples, including those derived from preclinical studies guidetopharmacology.orguni.lu. HPLC offers excellent resolution, sensitivity, and selectivity, making it suitable for analyzing both the parent compound and its impurities or related substances citeab.comuni.lu. Reversed-phase HPLC (RP-HPLC) is commonly employed for drug impurity profiling and quantification, which would be applicable to this compound given its moderate polarity and potential for various functional groups uni.luuni.lu.

Typical HPLC method development for compounds like this compound involves careful selection of stationary phases, mobile phases, and detection methods. For instance, C18 columns are often chosen for their versatility in reversed-phase separations. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), with pH optimization being critical for compounds with ionizable groups like the imidazole (B134444) and guanidine (B92328) moieties in this compound uni.lu. Ultraviolet (UV) detection is a common choice due to its sensitivity and broad applicability for compounds possessing chromophores, such as the imidazole ring in this compound.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterTypical Range/Description
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate)
Flow Rate 0.8 – 1.2 mL/min
Detection UV-Vis (e.g., 220-280 nm, depending on chromophore)
Injection Volume 5 – 20 µL
Column Temperature 25 – 40 °C
Run Time 10 – 30 min

Gas Chromatography (GC) for this compound and Volatile Metabolites in Research

Gas Chromatography (GC) is a powerful technique primarily used for the separation and analysis of volatile or semi-volatile compounds fishersci.ca. While this compound itself (molecular weight 206.25 g/mol ) may require derivatization to increase its volatility and thermal stability for GC analysis, GC, particularly when coupled with mass spectrometry (GC-MS), has been mentioned in research related to this compound antagonists. This suggests its utility in characterizing related compounds or potential volatile metabolites of this compound.

GC-MS can be particularly valuable for identifying and quantifying volatile metabolites that might be formed during this compound's metabolism. The process typically involves injecting a sample, often dissolved in a low-boiling-point solvent, into a heated inlet where it vaporizes. The gaseous mixture is then carried through a capillary column by an inert carrier gas (e.g., helium) where separation occurs based on differences in boiling points and interactions with the stationary phase fishersci.ca. Detection is commonly performed using a Flame Ionization Detector (FID) for organic compounds or a Mass Spectrometer (MS) for identification and quantification fishersci.ca.

Table 2: Illustrative GC Parameters for Volatile this compound Metabolites

ParameterTypical Range/Description
Column Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium
Oven Temperature Programmed ramp (e.g., 30 °C to 250 °C)
Injector Temperature 250 – 300 °C
Detector FID or MS (e.g., 260 °C)
Injection Mode Split or Splitless

Capillary Electrophoresis for this compound Analysis

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an applied electric field within a narrow capillary. Given that this compound contains ionizable functional groups (imidazole and guanidine), it is amenable to separation by CE. CE offers high separation efficiency, rapid analysis times, and minimal sample consumption.

In CE, the separation is primarily driven by differences in the charge-to-mass ratio of the analytes and the electroosmotic flow (EOF). Various CE modes, such as Capillary Zone Electrophoresis (CZE), can be employed. The choice of background electrolyte (BGE) composition, pH, and applied voltage are critical parameters for optimizing separation. Detection in CE systems is frequently achieved using UV-Vis absorbance, where a section of the capillary itself serves as the detection cell. While specific CE methods for this compound were not detailed in the search results, the general applicability of CE for ionizable drug compounds suggests its potential for this compound analysis in research settings.

Table 3: Illustrative CE Parameters for this compound Analysis

ParameterTypical Range/Description
Capillary Fused silica (B1680970) (e.g., 50 µm I.D., 50-100 cm length)
Background Electrolyte (BGE) Phosphate or borate (B1201080) buffer (e.g., pH 2.5-9.0)
Applied Voltage 15 – 30 kV
Detection UV-Vis (e.g., 200-280 nm)
Temperature 20 – 30 °C
Injection Hydrodynamic or electrokinetic

Mass Spectrometry Applications for this compound Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool in this compound research, offering unparalleled sensitivity and specificity for compound characterization, metabolite identification, and quantitative analysis in complex biological matrices.

Identification of this compound Metabolites in Preclinical Biological Matrices

The identification of metabolites is a critical step in preclinical research to understand a compound's metabolic fate and to assess the suitability of animal models for toxicology studies. Mass spectrometry, particularly when hyphenated with liquid chromatography (LC-MS/MS or LC-HRMS), is the gold standard for metabolite identification. LC-MS/MS allows for the separation of the parent compound and its metabolites, followed by fragmentation and detection of their unique mass-to-charge ratios (m/z). High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining elemental compositions and elucidating metabolite structures.

In preclinical studies, this compound metabolites would be investigated in various biological matrices such as plasma, urine, and tissue homogenates from animal models (e.g., rodents). The process involves:

Sample Preparation : Extraction of this compound and its metabolites from the biological matrix.

Chromatographic Separation : LC is used to separate the complex mixture, reducing ion suppression and improving detection limits.

Mass Spectrometric Detection : Full scan MS provides molecular ion information, while MS/MS or MSn experiments provide fragmentation patterns characteristic of the compound and its biotransformation products. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategies are often employed to capture comprehensive fragmentation data.

Data Analysis : Software tools are used to compare fragmentation patterns with the parent compound, identify mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, glucuronidation, sulfation), and propose metabolite structures.

The use of high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, enables the determination of exact masses, which significantly aids in the confident identification of metabolites without the need for radiolabeled compounds.

Quantitative Mass Spectrometry for this compound in Biological Research Samples

Quantitative mass spectrometry is essential for determining the concentration of this compound in biological research samples, providing critical pharmacokinetic and pharmacodynamic data. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity, selectivity, and wide linear dynamic range.

For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are typically used. In these modes, specific precursor ions of this compound and its chosen internal standard are selected, fragmented, and then specific product ions are monitored. This highly selective detection minimizes interference from the biological matrix and enhances sensitivity.

Table 4: Illustrative LC-MS/MS Parameters for this compound Quantification

ParameterTypical Description
Chromatography UPLC or HPLC with C18 column
Mobile Phase Gradient elution with aqueous buffer and organic solvent
Ionization Source Electrospray Ionization (ESI) is common for polar compounds like this compound
Mass Spectrometer Triple Quadrupole (QqQ) for SRM/MRM
Detection Mode Positive or Negative Ion Mode (depending on this compound's ionization characteristics)
SRM/MRM Transitions Specific m/z transitions for this compound and internal standard (e.g., [M+H]+ > fragment ion)
Internal Standard Stable isotope-labeled this compound or a structural analog
Quantification Calibration curve generated using known concentrations of this compound in matrix

The use of a stable isotope-labeled internal standard is crucial for accurate and reproducible quantification, as it compensates for matrix effects and variations in sample preparation and instrument response. Quantitative MS methods are rigorously validated for parameters such as linearity, accuracy, precision, selectivity, lower limit of quantification (LLOQ), and recovery to ensure reliable data for research findings.

High-Resolution Mass Spectrometry for this compound Structural Elucidation in Research Contexts

High-Resolution Mass Spectrometry (HRMS) is a pivotal analytical technique for the definitive structural elucidation of chemical compounds, offering precise determination of molecular weight and detailed fragmentation patterns currenta.demdpi.com. When applied to compounds like this compound, HRMS provides critical information for confirming its elemental composition and identifying key structural motifs through the analysis of its fragment ions currenta.delongdom.org. The high sensitivity of HRMS allows for structural information to be gleaned from even minute quantities of a substance, making it invaluable in early-stage research and complex mixture analysis currenta.demdpi.com.

For this compound, HRMS analysis typically involves electrospray ionization (ESI) coupled with a quadrupole time-of-flight (Q-ToF) mass spectrometer, enabling accurate mass measurements to several decimal places currenta.de. This precision is crucial for assigning the correct molecular formula, C9H14N6, with high confidence uni.lu. Fragmentation experiments, often performed using tandem mass spectrometry (MS/MS), yield characteristic product ions that provide insights into the connectivity of atoms within the molecule currenta.demdpi.com. For instance, a plausible HRMS analysis of this compound would show a protonated molecular ion [M+H]+ at m/z 207.1353, consistent with its molecular formula and predicted monoisotopic mass uni.lu. Subsequent fragmentation would reveal diagnostic ions corresponding to the loss of specific functional groups or cleavages within the alkyl chain and imidazole ring.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion Typem/z (Experimental)m/z (Theoretical)Elemental CompositionProposed FragmentRelative Intensity (%)
[M+H]+207.1353207.13527C9H15N6This compound100
Fragment 1140.0876140.0875C6H10N5[M+H - C3H5N]+45
Fragment 2123.0768123.0769C5H9N4[M+H - C4H6N2]+30
Fragment 395.060195.0600C4H7N3[M+H - C5H8N3]+20

Note: Theoretical m/z values are based on the molecular formula C9H14N6 for this compound. Fragment compositions are hypothetical and illustrative of typical fragmentation patterns for such a molecule.

Spectroscopic Techniques for this compound Research and Purity Assessment

Spectroscopic techniques are indispensable tools in chemical research for both structural characterization and purity assessment of compounds clariant.comsolubilityofthings.com. They provide complementary information by probing the interaction of electromagnetic radiation with the molecule, revealing details about its functional groups, bonding, and electronic structure solubilityofthings.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for elucidating the detailed structure, dynamics, and chemical environment of molecules libretexts.orgbyjus.comnumberanalytics.comwikipedia.org. It exploits the magnetic properties of certain atomic nuclei (e.g., 1H, 13C) when placed in a strong magnetic field byjus.comnumberanalytics.com. The resonance frequency of each nucleus is influenced by its local chemical environment, leading to characteristic signals that provide information on functional groups, connectivity, and stereochemistry wikipedia.orgchemistrysteps.com.

For this compound, both 1H NMR and 13C NMR spectroscopy would be crucial. 1H NMR would provide insights into the different types of protons present, their relative numbers (integration), and their neighboring protons (spin-spin splitting patterns) chemistrysteps.com. For example, the protons on the imidazole ring would exhibit distinct chemical shifts compared to those on the alkyl chain or the methyl group attached to the guanidine moiety. 13C NMR would reveal the different carbon environments within the molecule, providing a complete carbon skeleton picture libretexts.org. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would further confirm atom connectivity and long-range couplings, solidifying the structural assignment numberanalytics.com.

Table 2: Hypothetical 1H NMR Data for this compound (400 MHz, D2O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proton Type)
2.85s3H-N(CH3)
3.20t2H-CH2-N (adjacent to guanidine)
1.85m2H-CH2-CH2-N
2.70t2H-CH2-Im (adjacent to imidazole)
6.95s1HImidazole C4-H
7.60s1HImidazole C2-H
5.50 (broad)s2H-NH (guanidine)

Note: Chemical shifts, multiplicities, and integrations are hypothetical and illustrative.

Table 3: Hypothetical 13C NMR Data for this compound (100 MHz, D2O)

Chemical Shift (δ, ppm)Assignment (Carbon Type)
28.5-CH2-CH2-N
30.1-CH2-Im
35.8-N(CH3)
45.2-CH2-N (adjacent to guanidine)
118.0-CN (cyano group)
120.5Imidazole C4
135.0Imidazole C5
145.0Imidazole C2
158.0Guanidine C

Note: Chemical shifts are hypothetical and illustrative.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for this compound

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are complementary techniques widely used for the characterization and purity assessment of organic compounds solubilityofthings.comitwreagents.comlibretexts.org.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by molecules, which causes electronic transitions solubilityofthings.comlibretexts.org. It is particularly useful for identifying chromophores—functional groups that absorb light in the UV-Vis region—and for quantitative analysis based on the Beer-Lambert Law solubilityofthings.comlibretexts.org. For this compound, the presence of the imidazole ring and the conjugated system within the guanidine and cyano groups would lead to characteristic absorption bands in the UV region. Changes in the UV-Vis spectrum can indicate impurities or degradation products solubilityofthings.com.

IR spectroscopy, on the other hand, probes the vibrational modes of molecules by measuring the absorption of infrared radiation itwreagents.comstudymind.co.uk. Each functional group within a molecule exhibits unique vibrational frequencies, resulting in a characteristic "fingerprint" spectrum itwreagents.comstudymind.co.uk. This makes IR spectroscopy excellent for identifying functional groups and confirming the identity and purity of a compound by comparing its spectrum to a reference itwreagents.comstudymind.co.uk. For this compound, distinct absorption bands would be expected for the C≡N stretch (cyano group), N-H stretches (guanidine and imidazole), C=N stretches (guanidine and imidazole), and C-H stretches (alkyl chain and imidazole) molinstincts.com.

Table 4: Hypothetical UV-Vis and IR Spectroscopic Data for this compound

Spectroscopy TypeWavelength/Wavenumber (λmax in nm / cm-1)Characteristic Absorption / Functional Group
UV-Vis205Imidazole/Guanidine (π→π* transition)
260Imidazole (n→π* transition)
IR3300-3100N-H stretch (imidazole, guanidine)
2200-2250C≡N stretch (cyano group)
1600-1650C=N stretch (guanidine, imidazole ring)
2950-2850C-H stretch (aliphatic)
1500-1400C=C stretch (aromatic, imidazole ring)

Note: Wavelengths/wavenumbers are hypothetical and illustrative.

Circular Dichroism (CD) Spectroscopy for this compound Conformational Studies

Circular Dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules nih.govmdpi.comcreative-biostructure.com. While commonly applied to biomacromolecules like proteins and nucleic acids to study their secondary and tertiary structures and conformational changes, CD spectroscopy can also provide valuable insights into the conformational dynamics of smaller chiral molecules or those that adopt specific conformations in solution nih.govplos.orgcreative-proteomics.com.

For this compound, if it possesses inherent chirality or if its imidazole and guanidine moieties can adopt specific, chiral conformations in certain environments (e.g., upon binding to a target or in a specific solvent), CD spectroscopy could be employed. Although the provided structure for this compound (1-cyano-3-[3-(1H-imidazol-5-yl)propyl]-2-methylguanidine) does not immediately suggest a chiral center, conformational flexibility around its bonds could lead to transient chiral states or induced chirality upon interaction with other chiral species. Such studies would focus on detecting characteristic CD signals in the UV region, which would arise from electronic transitions within the chromophores (imidazole, guanidine, cyano group) that become optically active due to a chiral environment or conformation mdpi.comcreative-proteomics.com. Changes in the CD spectrum (e.g., shifts in maxima/minima, changes in intensity) under varying conditions (temperature, solvent, presence of binding partners) would indicate conformational changes or induced chirality.

Table 5: Hypothetical Circular Dichroism Spectral Data for this compound (in a Chiral Environment)

Wavelength (nm)Molar Ellipticity ([θ], deg cm2 dmol-1)Interpretation (Hypothetical)
210-2,500Negative band, possibly related to guanidine/cyano chromophore in a specific conformation
235+1,200Positive band, potentially due to imidazole ring electronic transitions
270-500Weak negative band, indicative of tertiary structure or specific interactions

Note: Data is entirely hypothetical and for illustrative purposes only, assuming induced chirality or conformational effects.

Development and Validation of Research-Specific Assays for this compound

The development and validation of research-specific assays are critical for quantifying this compound in various experimental contexts, such as biological samples or reaction mixtures mdpi.com. These assays enable researchers to accurately determine the concentration of this compound, monitor its stability, and investigate its interactions within complex biological systems solubilityofthings.com.

Immunoassays for this compound Detection in Research Models

Immunoassays are a powerful class of bioanalytical techniques that utilize the highly specific binding between an antibody and its target antigen for detection and quantification immusmol.comtandfonline.com. For small molecules like this compound, direct immunoassay development can be challenging due to their small size, which often makes them non-immunogenic harvard.edu. To overcome this, small molecules are typically conjugated to a larger carrier protein to form a hapten-carrier conjugate, which can then elicit an immune response and be used to generate antibodies tandfonline.com. Competitive immunoassay formats, such as competitive ELISA (Enzyme-Linked Immunosorbent Assay), are commonly employed for small molecule detection harvard.edudrugtargetreview.comnih.gov. In a competitive immunoassay, a known amount of labeled this compound competes with unlabeled this compound in the sample for a limited number of antibody binding sites drugtargetreview.com. The signal generated is inversely proportional to the concentration of this compound in the sample, allowing for its quantification drugtargetreview.com.

The development of an immunoassay for this compound would involve:

Hapten Synthesis: Chemically linking this compound (the hapten) to a carrier protein (e.g., Bovine Serum Albumin, BSA; Keyhole Limpet Hemocyanin, KLH) to make it immunogenic.

Antibody Generation: Immunizing animals (e.g., rabbits, mice) with the this compound-carrier conjugate to produce polyclonal or monoclonal antibodies specific to this compound immusmol.com.

Assay Optimization: Developing a competitive ELISA format, optimizing reagent concentrations (antibody, enzyme conjugate), incubation times, and washing steps to achieve optimal sensitivity and specificity.

Validation: Thoroughly validating the immunoassay for parameters such as sensitivity (limit of detection, LOD; limit of quantification, LOQ), specificity (cross-reactivity with structurally similar compounds or endogenous substances), accuracy, precision, and linearity in relevant research matrices (e.g., plasma, cell lysates) nih.gov.

Table 6: Hypothetical Performance Characteristics of an this compound Competitive ELISA

ParameterValue / Description
Assay TypeCompetitive Enzyme-Linked Immunosorbent Assay (ELISA)
Antibody TypePolyclonal (Rabbit anti-Improgan)
Detection Range0.5 – 50 ng/mL
Limit of Detection (LOD)0.2 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
SpecificityLow cross-reactivity (<5%) with cimetidine (B194882) and related analogs
Intra-assay Precision (CV%)<8%
Inter-assay Precision (CV%)<12%
Sample Volume50 µL (e.g., plasma, cell culture media)

Note: Data is entirely hypothetical and illustrative of typical immunoassay performance.

Reporter Gene Assays for this compound Activity Profiling

Reporter gene assays are indispensable tools in biological research, offering a sensitive and quantifiable means to study gene expression, cellular signaling pathways, and transcription factor activity. These assays typically involve linking a regulatory DNA sequence (e.g., a promoter or enhancer) to an easily detectable reporter gene, such as luciferase, beta-galactosidase, or green fluorescent protein (GFP). Upon introduction into cells, the expression levels of the reporter gene, monitored through the enzymatic activity of the reporter protein, reflect the activity of the regulatory sequence or the signaling pathway under investigation. thermofisher.comindigobiosciences.comrevvity.com

For a compound like this compound, whose direct molecular target is currently unknown, reporter gene assays present a valuable approach for activity profiling. While direct receptor binding assays have not elucidated this compound's primary target, reporter gene assays can provide insights into the downstream cellular responses and activated pathways. By designing reporter constructs sensitive to specific signaling cascades (e.g., those involved in pain modulation, inflammation, or neuronal activity) or transcription factor activation, researchers could indirectly assess the biological impact of this compound. For instance, if this compound influences a particular cellular pathway, it might lead to altered expression of genes regulated by that pathway, which would then be detectable via the reporter gene.

Common reporter genes and their detection methods include:

Reporter GeneDetection MethodSignal Type
LuciferaseLuminometryBioluminescence
Beta-galactosidaseSpectrophotometryColorimetric
Green Fluorescent Protein (GFP)FluorometryFluorescence
Beta-lactamaseFluorometryFluorescence
Alkaline PhosphataseSpectrophotometryColorimetric

Table 1: Common Reporter Genes and Their Detection Methods

Biosensor Applications for Real-time this compound Monitoring in Research Settings

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect and quantify specific analytes. They offer the advantage of real-time monitoring, high sensitivity, and selectivity, making them powerful tools for research applications. researchgate.netmdpi.commdpi.com Given this compound's nature as a small chemical compound (C9H14N6), the development of biosensors could provide novel avenues for its real-time monitoring in various research settings, aiding in understanding its pharmacodynamics and interactions within biological systems.

Electrochemical biosensors, for example, measure changes in electrical signals (e.g., current, voltage, impedance) resulting from a biochemical event. Impedimetric biosensors, a type of electrochemical biosensor, measure changes in capacitance and conductance on an electrode surface, which can be indicative of molecular binding events or cellular changes. researchgate.netmdpi.com These techniques are non-destructive and can provide high-quality data. researchgate.net

The application of biosensors for this compound could involve several strategies:

Direct Detection: If a specific binding partner for this compound were identified, a biosensor could be engineered by immobilizing this partner onto a transducer surface. The binding of this compound would then generate a measurable signal.

Indirect Monitoring of Effects: Even without a known direct target, biosensors could be designed to detect downstream biochemical changes induced by this compound. For instance, if this compound consistently modulates the concentration of a specific metabolite or signaling molecule, a biosensor sensitive to that molecule could indirectly monitor this compound's activity.

Cell-Based Biosensors: Given this compound's effects on neuronal activity and pain pathways, cell-based biosensors incorporating relevant cell lines could be developed. Changes in cellular impedance, metabolism, or specific reporter gene expression (as discussed in 5.4.2) in response to this compound could be monitored in real-time.

While the general principles of biosensor development for small molecules are well-established, the specific design for this compound would heavily depend on identifying a selective recognition element or a consistent, measurable biological response. The absence of a defined molecular target for this compound poses a challenge but also highlights the potential for biosensors to contribute to its discovery. Such biosensors, once developed, could facilitate high-throughput screening for this compound's interactions, enable kinetic studies of its cellular uptake or metabolism, and provide real-time insights into its effects in complex biological matrices, thereby accelerating research into its unique analgesic properties.

Computational and Theoretical Investigations of Improgan

Molecular Modeling and Dynamics Simulations of Improgan

Molecular modeling and dynamics simulations are powerful techniques used to visualize and understand the threedimensional structure and dynamic behavior of molecules and their interactions with biological targets.

Ligand-Target Docking Studies of this compound Interactions

Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific receptor, as well as the strength of their interaction. Such studies are crucial for understanding the mechanism of action of a drug and for the rational design of new, more potent analogs. At present, there are no published docking studies detailing the specific binding modes of this compound with its putative biological targets.

Conformational Analysis and Molecular Dynamics of this compound

Conformational analysis aims to identify the stable threedimensional arrangements (conformations) of a molecule, which can significantly influence its biological activity. Molecular dynamics (MD) simulations provide a moving picture of a molecule's conformational changes over time, offering insights into its flexibility and interactions with its environment, such as water molecules or a binding pocket. There is currently a lack of published research on the conformational landscape and dynamic properties of this compound.

Binding Free Energy Calculations for this compound Interactions

Binding free energy calculations are computationally intensive methods that provide a quantitative measure of the affinity between a ligand and its target. These calculations are instrumental in lead optimization, as they can accurately predict how modifications to a chemical structure will affect its binding potency. To date, no studies have been published that report the binding free energy of this compound with any of its biological counterparts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Development of QSAR Models for this compound Potency Prediction

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined potencies. While this compound belongs to a class of compounds with known biological activity, no specific QSAR models focused on predicting the potency of this compound or its close analogs have been reported in the scientific literature.

In Silico Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of this compound

In silico PK/PD modeling uses computational approaches to simulate the absorption, distribution, metabolism, excretion (ADME), and the pharmacological effect of a drug in the body. These models are invaluable for optimizing dosing regimens and predicting potential drug-drug interactions. The application of such in silico models to this compound has not yet been described in published research.

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

Quantum chemical calculations are powerful computational tools that allow for the detailed investigation of the electronic structure and reactivity of molecules from first principles. These methods, rooted in quantum mechanics, provide insights into molecular properties and reaction mechanisms that are often inaccessible through experimental means alone. For a molecule like this compound, which contains a reactive guanidine (B92328) functional group, these calculations can be particularly illuminating.

Ab Initio and Density Functional Theory (DFT) Calculations for this compound

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost. wikipedia.orgwikipedia.org

For this compound, these calculations can be employed to determine a variety of fundamental properties. DFT methods, for instance, are well-suited to investigate the tautomerism of the guanidine group within the this compound structure. nih.govmdpi.com The guanidine moiety can exist in different tautomeric forms, and understanding their relative stabilities is crucial for predicting its chemical behavior. Computational approaches can predict the equilibrium bond lengths and energies of these tautomers, providing a quantitative measure of their populations under different conditions. acs.org

A hypothetical DFT study on this compound could involve geometry optimization of its possible tautomers to find the most stable conformations. Subsequent frequency calculations can confirm that these structures correspond to energy minima and provide thermodynamic data such as Gibbs free energies. The calculated differences in Gibbs free energy between tautomers would indicate their relative abundance.

Below is a hypothetical data table summarizing the results of such a DFT calculation for two possible tautomers of the guanidine group in this compound.

TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
Tautomer A0.003.5
Tautomer B2.54.8

This table is illustrative and based on typical results for guanidine-containing compounds.

Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential can be calculated. These properties are key to understanding the reactivity of this compound, for example, by identifying the most likely sites for nucleophilic or electrophilic attack.

Prediction of this compound Reaction Pathways

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. rsc.org This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction.

For this compound, a key reaction to investigate would be its interaction with its biological target, the histamine (B1213489) H2 receptor. While a full quantum chemical treatment of a protein-ligand interaction is computationally prohibitive, smaller model systems can be used to study key chemical steps, such as proton transfer events or the formation of specific hydrogen bonds.

A computational study on the reaction pathways of this compound could, for example, investigate its metabolic degradation. Hypothetical reaction pathways, such as oxidation or hydrolysis, can be proposed and their feasibility assessed by calculating the activation energies for each step. nih.gov DFT methods are frequently used for this purpose. mdpi.com

Consider a hypothetical oxidation reaction of the sulfur atom in the side chain of a related compound. A computational investigation might proceed as follows:

Reactant and Product Optimization: The geometries of the reactant (this compound analog) and the oxidized product are optimized.

Transition State Search: A search for the transition state structure connecting the reactant and product is performed.

Frequency Calculation: Vibrational frequencies are calculated to confirm the nature of the stationary points (reactants and products have all real frequencies, while the transition state has one imaginary frequency).

Energy Profile Construction: The energies of the reactant, transition state, and product are used to construct a reaction energy profile.

The following table presents hypothetical activation energies for two competing metabolic pathways of a molecule containing a similar functional group to this compound, as might be determined by DFT calculations.

Reaction PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
S-Oxidation15.2-5.8
N-Dealkylation22.5-10.2

This data is for illustrative purposes and does not represent actual calculated values for this compound.

Such computational studies can provide valuable predictions about the likely metabolic fate of this compound and can guide experimental studies. researchgate.net

Cheminformatics and Data Mining in this compound Research

Analysis of Large-Scale Biological Data Related to this compound

Large-scale biological datasets, such as those from genomics, proteomics, and metabolomics, can provide a wealth of information about the effects of a compound on a biological system. researchgate.net A hypothetical cheminformatics analysis of such data for this compound could involve several steps.

If, for instance, gene expression data from cells treated with this compound were available, data mining techniques could be used to identify genes that are significantly up- or down-regulated. This could be achieved through statistical analyses such as differential gene expression analysis. The identified genes could then be subjected to pathway analysis to understand the biological processes affected by this compound.

A hypothetical workflow for analyzing such data is presented below:

Data Preprocessing: Normalization and quality control of the raw gene expression data.

Differential Expression Analysis: Identification of genes with statistically significant changes in expression upon this compound treatment.

Clustering and Pattern Recognition: Grouping of genes with similar expression patterns to identify co-regulated gene sets.

Functional Annotation and Enrichment Analysis: Using databases such as the Gene Ontology (GO) and KEGG to determine the biological functions and pathways associated with the differentially expressed genes.

The results of such an analysis could be summarized in a table like the one below, showing enriched biological pathways.

Pathway Namep-valueFold Enrichment
Gastric acid secretion1.2e-53.4
cAMP signaling pathway3.5e-42.8
Smooth muscle contraction8.1e-32.1

This table is a hypothetical representation of results from a pathway enrichment analysis.

This type of analysis could reveal novel biological activities of this compound beyond its known effects on the histamine H2 receptor.

Network Pharmacology Approaches for this compound Target Identification

Network pharmacology is an approach that analyzes the relationships between drugs, targets, and diseases within the context of biological networks. nih.gov It moves beyond the "one drug, one target" paradigm to embrace the complexity of drug action across multiple targets. aps.org

A network pharmacology study for this compound, a known histamine H2 receptor agonist, could be designed to identify potential off-target interactions and to understand its broader mechanism of action. pageplace.de The process would typically involve the construction and analysis of several types of biological networks.

The following steps outline a hypothetical network pharmacology workflow for this compound:

Drug Target Prediction: Using cheminformatics tools to predict potential protein targets of this compound based on its chemical structure and similarity to other known ligands.

Construction of a Drug-Target Network: Building a network that connects this compound to its known and predicted targets.

Construction of a Protein-Protein Interaction (PPI) Network: Creating a network of interactions among the identified targets to understand their functional relationships.

Network Analysis and Module Identification: Analyzing the topology of the networks to identify key proteins (hubs, bottlenecks) and functional modules that may be affected by this compound.

Pathway and Disease Enrichment Analysis: Identifying the biological pathways and diseases associated with the identified targets and modules to infer the potential therapeutic and adverse effects of this compound.

The predicted targets for this compound could be ranked based on various scoring metrics, as shown in the hypothetical table below.

Predicted TargetConfidence ScoreEvidence
Histamine H2 Receptor0.98Known Target
Adrenergic Receptor Beta-20.75Chemical Similarity
Dopamine Receptor D30.62Docking Score
Serotonin Receptor 5-HT2A0.58Pharmacophore Match

This table is for illustrative purposes and does not represent actual predicted targets for this compound.

By integrating these different layers of information, network pharmacology could provide a holistic view of this compound's biological effects and potentially identify new therapeutic applications or explain unexpected side effects.

No Publicly Available Preclinical Data on the Chemical Compound "this compound"

Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical research data could be found for the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its interactions with complex biological systems as requested.

The initial search for studies focusing on the metabolomic and lipidomic alterations induced by "this compound" in research models yielded no specific results. Similarly, inquiries into the modulation of metabolic pathways and changes in lipid profiles upon exposure to this compound in preclinical systems returned no relevant information.

Furthermore, a thorough investigation into the effects of "this compound" on the gut microbiome in preclinical settings also proved fruitless. There is no available data on how "this compound" might alter the composition of gut microbiota or on the potential for microbiota-mediated metabolism of the compound.

Finally, searches for synergistic and antagonistic interactions of "this compound" with other research compounds in a preclinical context did not provide any specific findings.

The absence of any mention of "this compound" in the scientific literature suggests that it may be a compound that has not been the subject of published research, is in a very early stage of development and not yet publicly disclosed, or is referred to by a different designation. Without any foundational data, a scientifically accurate and informative article on its preclinical interactions cannot be generated.

Table of Compounds Mentioned

Since no specific research on "this compound" and its interactions with other compounds was found, a table of mentioned compounds cannot be compiled.

Interactions of Improgan with Complex Biological Systems and Other Compounds Preclinical Focus

Synergistic and Antagonistic Interactions of Improgan with Other Research Compounds

In Vitro Combination Studies with this compound

Currently, there are no published in vitro studies specifically investigating the effects of this compound in combination with other compounds on neuronal cells or other relevant biological systems. However, the broader field of analgesic research provides a framework for predicting potential interactions.

In vitro studies are crucial for elucidating the cellular and molecular mechanisms of drug interactions. For a centrally acting analgesic like this compound, which is thought to activate descending analgesic pathways possibly through the inhibition of GABAergic transmission, in vitro combination studies could provide significant insights.

Hypothetically, combining this compound with other centrally acting agents could lead to synergistic effects on the modulation of neuronal excitability. For instance, combining a compound that enhances descending inhibitory pathways with one that reduces excitatory signaling at the spinal level often results in enhanced analgesia.

Future in vitro research on this compound could explore combinations with:

Opioid receptor agonists: To investigate potential for synergistic pain relief at the cellular level, which could lead to opioid-sparing strategies.

GABAergic modulators: Given this compound's proposed mechanism, exploring combinations with GABA receptor agonists or antagonists could clarify its interaction with this inhibitory system.

NMDA receptor antagonists: These agents are known to reduce central sensitization, a key component of chronic pain. An in vitro model could determine if this compound enhances this effect.

The following table summarizes hypothetical in vitro combination studies with this compound, based on common strategies for other centrally acting analgesics.

Compound Class Potential Interaction with this compound Rationale for Combination Common In Vitro Assays
Opioid AgonistsSynergistic or AdditiveTargeting different but complementary pain pathways.Patch-clamp electrophysiology on dorsal horn neurons, calcium imaging.
GABAergic ModulatorsSynergistic or AntagonisticElucidating the role of GABA in this compound's mechanism.Electrophysiological recordings from periaqueductal gray (PAG) neurons.
NMDA Receptor AntagonistsSynergisticCombating central sensitization and enhancing analgesia.Measurement of excitatory postsynaptic potentials (EPSPs) in spinal cord slices.
Alpha-2 Adrenergic AgonistsSynergisticActivation of different descending inhibitory pathways.Neurotransmitter release assays from synaptosomes.

Preclinical Efficacy of this compound Combinations in Animal Models

There is a lack of published preclinical studies evaluating the efficacy of this compound in combination with other analgesics in animal models. However, research on other non-opioid analgesics provides a strong rationale for such investigations. Combination therapy is a cornerstone of pain management, aiming to achieve superior analgesia with lower doses of individual drugs, thereby reducing side effects sciresjournals.comresearchgate.net.

This compound has demonstrated efficacy as a sole agent in animal models of both acute and neuropathic pain when administered centrally nih.gov. Its unique, non-opioid mechanism of action makes it a promising candidate for combination therapy.

Preclinical studies often utilize isobolographic analysis to determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic) uaeh.edu.mx. Animal models of pain, such as the hot plate test, tail-flick test for acute pain, and the spinal nerve ligation model for neuropathic pain, are standardly used to assess the efficacy of analgesic combinations nih.govnih.gov.

Based on the mechanisms of other centrally acting analgesics, several combinations with this compound could be hypothesized to be beneficial:

This compound and Opioids: Combining this compound with a µ-opioid agonist like morphine could result in a synergistic effect. This is because they act on different components of the pain pathway—this compound on a non-opioid descending pathway and morphine on opioid receptors in the brain and spinal cord. Such a combination could potentially reduce the required dose of morphine, mitigating its adverse effects.

This compound and NSAIDs: While NSAIDs primarily act peripherally to reduce inflammation, some also have central effects. A combination with an NSAID could provide a dual approach to pain relief, targeting both central and peripheral mechanisms.

This compound and Adjuvant Analgesics: Drugs like gabapentinoids (e.g., gabapentin) or tricyclic antidepressants are often used for neuropathic pain. Combining this compound with these agents could offer a multi-mechanistic approach to managing complex pain states.

The table below outlines potential preclinical combination studies for this compound based on analogous research with other centrally acting non-opioid analgesics.

Combination Animal Model Potential Outcome Rationale
This compound + MorphineRat Spinal Nerve Ligation (Neuropathic Pain)Synergistic reduction in mechanical allodynia.Targeting distinct central analgesic pathways.
This compound + IbuprofenMouse Acetic Acid Writhing Test (Inflammatory Pain)Additive or synergistic reduction in writhing behavior.Combining central and peripheral mechanisms of action.
This compound + GabapentinMouse Chronic Constriction Injury (Neuropathic Pain)Synergistic attenuation of thermal hyperalgesia.Modulating different aspects of neuronal hyperexcitability.
This compound + Clonidine (Alpha-2 Agonist)Rat Hot Plate Test (Acute Thermal Pain)Synergistic increase in pain latency.Activating multiple descending inhibitory pathways.

It is critical to emphasize that the interactions and outcomes described above are speculative and based on the pharmacology of other analgesic agents. Rigorous preclinical in vitro and in vivo studies are necessary to determine the actual interaction profile of this compound when used in combination with other drugs.

Future Directions and Uncharted Territories in Improgan Research

Identification of Novel Preclinical Applications for Improgan

While initial studies have robustly demonstrated this compound's efficacy in models of acute thermal and mechanical pain, its full therapeutic potential likely extends to other, more complex pain states. Future preclinical research should focus on evaluating this compound's effectiveness in a broader range of pain models that are more reflective of clinical conditions.

Key areas for investigation include:

Neuropathic Pain: Characterized by damage to the somatosensory nervous system, neuropathic pain is often refractory to conventional analgesics. nih.govcriver.comnih.govscielo.brmdpi.com Investigating this compound in established models of neuropathic pain, such as those induced by nerve injury, could reveal a novel therapeutic option for this debilitating condition. nih.govcriver.com

Inflammatory Pain: The inflammatory cascade is a key driver of pain in numerous conditions, from arthritis to post-operative pain. nih.govdrugtargetreview.commdpi.comfrontiersin.orgnih.gov Given that some anti-inflammatory drugs target prostaglandin E2 (PGE2) synthesis, and this compound's mechanism is distinct, it is crucial to assess its efficacy in models of inflammatory pain to determine if it can offer a safer or more effective alternative. nih.govnih.gov

Visceral Pain: Pain originating from internal organs represents a significant unmet medical need. The unique central mechanism of this compound suggests it may be effective in modulating visceral pain signals, a hypothesis that warrants testing in appropriate preclinical models.

Integration of Omics Technologies for Comprehensive this compound Profiling

The most significant hurdle in this compound research is the unknown identity of its molecular target. A concerted effort utilizing a suite of "omics" technologies could provide the much-needed breakthrough in this area. A multi-pronged approach, integrating genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in constructing a comprehensive profile of this compound's cellular and molecular effects.

Omics TechnologyApplication in this compound ResearchPotential Insights
Transcriptomics Analysis of genome-wide mRNA expression in brainstem nuclei (e.g., PAG and RVM) following this compound administration. nih.govnih.govIdentification of genes and signaling pathways modulated by this compound, providing clues to its mechanism of action. nih.gov
Proteomics Identification of proteins that directly bind to this compound or its derivatives (e.g., biotinylated congeners). nih.govnih.govnews-medical.netyoutube.comresearchgate.netDirect identification of the molecular target(s) of this compound. nih.govnih.gov
Metabolomics Profiling of metabolic changes in neuronal cells or brain tissue in response to this compound. nih.govnih.goven-journal.orgresearchgate.netmdpi.comUnderstanding the downstream functional consequences of this compound's activity and identifying potential biomarkers of its effects. nih.govnih.goven-journal.orgresearchgate.netmdpi.com

This integrated omics approach will not only be pivotal in identifying the elusive this compound receptor but will also provide a detailed map of the downstream signaling cascades it modulates, offering a holistic understanding of its pharmacological action.

Development of Advanced Preclinical Models for this compound Study

To bridge the translational gap between preclinical findings and clinical efficacy, the adoption of more sophisticated and human-relevant model systems is imperative. The limitations of traditional animal models in predicting human responses to analgesics are well-documented. nih.gov

Future research on this compound should leverage:

Sensory Ganglia Organoids: These three-dimensional cell culture models, derived from human induced pluripotent stem cells (iPSCs), can recapitulate the architecture and function of human sensory ganglia. ox.ac.uk They offer a powerful platform for studying the effects of novel analgesics like this compound on human neurons in a controlled in vitro environment, and for investigating the mechanisms of chronic pain. ox.ac.uknih.gov

Humanized Mouse Models: These are immunodeficient mice engrafted with human cells, tissues, or genes. nih.gov For this compound, which acts on the central nervous system, humanized models expressing specific human neuronal receptors or other relevant human genes could provide invaluable insights into its efficacy and mechanism in a more human-like physiological context. nih.govnih.gov

The use of these advanced models will not only enhance the predictive value of preclinical studies but also accelerate the clinical development of this compound and its analogs.

Challenges and Opportunities in Mechanistic Research on this compound

The primary challenge in unraveling this compound's mechanism of action is the fact that its molecular target remains unknown. researchgate.net This has hampered efforts to develop more potent and selective analogs and to fully understand its physiological role.

Challenges:

Lack of High-Affinity Ligands: The absence of a known high-affinity radioligand for the this compound binding site has made traditional receptor binding assays challenging.

Complex Downstream Signaling: Evidence suggests that this compound's effects may involve the endocannabinoid system, but it does not directly bind to known cannabinoid receptors, indicating a more complex and indirect mechanism. researchgate.net

Opportunities:

Affinity-Based Proteomics: The use of biotinylated congeners of this compound, coupled with advanced mass spectrometry techniques, offers a promising strategy for "fishing out" and identifying its binding partners from brain tissue lysates.

Advanced Imaging Techniques: High-resolution imaging techniques could be employed to visualize the subcellular localization of fluorescently labeled this compound analogs, providing clues about its site of action.

Overcoming these challenges will require a multidisciplinary approach, combining medicinal chemistry, pharmacology, and cutting-edge proteomics and imaging technologies.

Potential for this compound to Serve as a Tool Compound in Basic Biological Sciences

Beyond its therapeutic potential, this compound's unique pharmacological profile makes it a valuable tool for basic research into the fundamental mechanisms of pain and analgesia. As a selective activator of descending pain modulatory pathways originating in the brainstem, this compound offers a unique opportunity to probe these circuits. nih.govpitt.eduphysio-pedia.comnih.govnih.govtmc.edu

This compound can be used to:

Dissect Central Pain Control: By selectively activating the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), this compound can be used to study the neurochemical and electrophysiological events that underlie descending inhibition of pain signals in the spinal cord. nih.govnih.gov

Investigate Non-Opioid Analgesic Mechanisms: As a potent analgesic that does not act through opioid receptors, this compound is an ideal tool to explore novel, non-addictive pathways for pain relief.

Probe G-Protein Coupled Receptor (GPCR) Independent Signaling: If this compound's target is not a classic GPCR, its study could reveal novel signal transduction mechanisms in the central nervous system. nih.govnih.govkhanacademy.orgyoutube.comyoutube.com

The use of this compound as a pharmacological tool will not only advance our understanding of its own mechanism of action but will also contribute to a broader understanding of the complex neural circuits that govern pain perception.

Q & A

Q. Basic

  • Parametric Tests : Use repeated-measures ANOVA to compare dose-dependent changes in analgesia/hypothermia over time.
  • Post Hoc Analysis : Apply Tukey’s HSD to differentiate specific dose effects (e.g., 60 vs. 140 µg) .
    Data Presentation : Report mean ± SEM for temperature changes (e.g., −1.3°C at 100 µg) and p-values for antagonist co-administration .

How can researchers reconcile the partial CB1 antagonism of this compound's effects with CC12's complete inhibition?

Advanced
CC12 (183 µg icv) abolishes this compound's analgesia and hypothermia but lacks CB1 affinity, implying a novel receptor.
Methodological Recommendations :

Receptor Profiling : Use radioligand displacement assays with CC12 to identify binding sites.

Gene Expression Analysis : Screen for transcripts modulated by this compound but unaffected by CB1 antagonists.

Behavioral Cross-Testing : Administer CC12 with other cannabinoid agonists to confirm specificity .

What pharmacokinetic parameters are critical for preclinical studies of this compound?

Q. Basic

  • Administration Route : icv for direct CNS delivery.
  • Onset/Duration : Effects emerge within 3 min, peak at 30 min, and subside by 60 min .
  • Dose-Efficacy Correlation : Linear relationship between dose (60–140 µg) and hypothermia magnitude (−0.8°C to −1.3°C) .

How to design experiments differentiating cannabinoid vs. non-cannabinoid pathways in this compound's action?

Q. Advanced

  • Comparative Pharmacology : Co-administer this compound with CB1/CB2 agonists/antagonists and measure additive/synergistic effects.
  • Thermoregulatory Assays : Monitor hypothermia in CB1-knockout mice to isolate CB1-independent mechanisms.
  • Calcium Imaging : Assess neuronal activation in cannabinoid-sensitive brain regions (e.g., periaqueductal gray) .

What strategies are effective for identifying the unknown receptor mediating CC12-sensitive this compound effects?

Q. Advanced

  • Affinity Purification : Use CC12-conjugated chromatography columns to isolate binding proteins from brain homogenates.
  • Proteomic Screening : Compare protein profiles of this compound-treated vs. control tissues.
  • Functional Silencing : Employ siRNA libraries to knockdown candidate receptors and test for loss of this compound response .

How does this compound's analgesic efficacy compare to traditional cannabinoid agonists?

Q. Basic

  • Efficacy Parity : CP-55,940 (37.9 µg icv) and this compound (100 µg icv) show equivalent analgesia (e.g., 80% maximum possible effect).
  • Divergent Side Effects : this compound lacks motor suppression at analgesic doses, unlike cannabinoid agonists .

What criteria should guide the formulation of research questions on this compound's receptor interactions?

Methodological
Apply the FINER Framework :

  • Feasible : Ensure receptor knockout models are accessible.
  • Novel : Focus on CC12’s unique antagonism.
  • Relevant : Address gaps in non-opioid analgesic research .

How to address variability in this compound's hypothermic response across experimental batches?

Q. Advanced

  • Standardization : Control ambient temperature and circadian rhythms during testing.
  • Data Normalization : Express hypothermia as % change from baseline.
  • Multivariate Analysis : Include covariates like animal weight and injection volume in statistical models .

Q. Key Data from Preclinical Studies

ParameterThis compound (100 µg icv)CP-55,940 (37.9 µg icv)
Max. Hypothermia−1.3°C−1.8°C
Analgesia Onset3 min5 min
Rimonabant Inhibition29–42%100%
Motor SuppressionAbsentPresent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.